molecular formula C16H16N4O2S B4506050 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

Cat. No.: B4506050
M. Wt: 328.4 g/mol
InChI Key: ASAMFPSAULDDIZ-UHFFFAOYSA-N
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Description

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.

    Medicine: The compound’s biological activity has led to investigations into its potential as an anticancer agent, with promising results in preclinical studies.

    Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . The synthetic route generally starts with the preparation of key intermediates, such as 1-methyl-1H-indole-2-carboxylic acid and 2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions, which can lead to the formation of various cyclic derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide can be compared to other indole derivatives, such as:

    1-methyl-1H-indole-2-carboxylic acid: A precursor in the synthesis of the target compound, known for its role in various synthetic applications.

    2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole: Another key intermediate, with potential antimicrobial properties.

    Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not commonly found in other indole derivatives.

Properties

IUPAC Name

1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-11-6-3-2-5-10(11)9-12(20)14(21)17-16-19-18-15(23-16)13-7-4-8-22-13/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAMFPSAULDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Reactant of Route 2
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Reactant of Route 4
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Reactant of Route 6
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

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